molecular formula C17H11N3O5 B311071 3-nitro-N-{1-nitro-2-naphthyl}benzamide

3-nitro-N-{1-nitro-2-naphthyl}benzamide

Cat. No.: B311071
M. Wt: 337.29 g/mol
InChI Key: CQGNOECXCRSGNS-UHFFFAOYSA-N
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Description

3-Nitro-N-{1-nitro-2-naphthyl}benzamide is a nitro-substituted benzamide derivative featuring a 3-nitrobenzoyl group linked to a 1-nitro-2-naphthylamine moiety. Its structural uniqueness arises from the dual nitro groups on both the benzamide and naphthalene rings, which influence electronic properties, solubility, and intermolecular interactions.

Properties

Molecular Formula

C17H11N3O5

Molecular Weight

337.29 g/mol

IUPAC Name

3-nitro-N-(1-nitronaphthalen-2-yl)benzamide

InChI

InChI=1S/C17H11N3O5/c21-17(12-5-3-6-13(10-12)19(22)23)18-15-9-8-11-4-1-2-7-14(11)16(15)20(24)25/h1-10H,(H,18,21)

InChI Key

CQGNOECXCRSGNS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Nitro-Benzamide Moieties

3-Nitro-N-(5-Nitrothiazol-2-yl)Benzamide (Compound 26)
  • Structure : Benzamide with a 3-nitro group and a 5-nitrothiazole substituent.
  • Synthesis : Synthesized via Method A (82% yield) as a bright yellow solid.
  • Spectroscopy: ¹H NMR: δ 13.92 (s, 1H), 8.94 (t, J = 1.8 Hz, 1H), 8.69 (s, 1H), 8.48 (dd, J = 8.0 Hz, 2H). ¹³C NMR: δ 164.7 (C=O), 162.4 (thiazole C), 147.8 (NO₂).
  • Application : Tested for antimicrobial activity but lacks the naphthyl group’s extended aromatic system .
3-Nitro-N-(4-Phenoxyphenyl)Benzamide (ICA-105574)
  • Structure: Benzamide with a 3-nitro group and a 4-phenoxyphenyl substituent.
  • Biological Activity : Potent activator of hERG1 potassium channels. Mutagenesis studies revealed binding interactions with residues in the pore module (e.g., L622C, F557L, Y652A). Molecular docking supports a mixed agonist/inhibitor mechanism .
2-Nitro-N-(4-Nitrophenyl)Benzamide
  • Crystallography : Orthorhombic crystal system (space group P2₁2₁2₁) with a dihedral angle of 82.32° between aromatic rings. Intramolecular C–H···O hydrogen bonding stabilizes the structure .
  • Comparison : The 2-nitro/4-nitro substitution pattern contrasts with the 3-nitro/1-nitro arrangement in the target compound, influencing conformational rigidity and intermolecular interactions.

Analogues with Heterocyclic Substituents

3-Nitro-N-(3-Thioxo-3H-1,2,4-Dithiazol-5-yl)Benzamide
  • Structure : Benzamide with a 3-thioxo-dithiazole substituent.
  • Physicochemical Properties : Molecular formula C₁₀H₆N₄O₅S₂; molar mass 404.42 g/mol.
3-Nitro-N-(Piperidin-4-yl)Benzamide Hydrochloride
  • Structure : Benzamide with a piperidinyl substituent.
  • Properties : Hydrochloride salt improves solubility (MW 249.27 g/mol).
  • Application : Used as a building block in drug discovery, highlighting the role of amine substituents in bioavailability .

Analogues with Extended Aromatic Systems

3-Nitro-N-[4-(4-Nitrophenyl)Phenyl]Benzamide
  • Structure : Biphenyl system with dual nitro groups.
3-Methyl-N-Naphthalen-1-yl-Benzamide
  • Structure : Benzamide with a 3-methyl group and 1-naphthyl substituent.
  • Data : Characterized via NMR and X-ray crystallography (NIST database).
  • Comparison : Methyl substitution vs. nitro groups alters electron-withdrawing effects and reactivity .

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